D-asparagine amide
CAS No.:
Cat. No.: VC13883693
Molecular Formula: C4H9N3O2
Molecular Weight: 131.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H9N3O2 |
|---|---|
| Molecular Weight | 131.13 g/mol |
| IUPAC Name | (2R)-2-aminobutanediamide |
| Standard InChI | InChI=1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9)/t2-/m1/s1 |
| Standard InChI Key | DSLBDPPHINVUID-UWTATZPHSA-N |
| Isomeric SMILES | C([C@H](C(=O)N)N)C(=O)N |
| SMILES | C(C(C(=O)N)N)C(=O)N |
| Canonical SMILES | C(C(C(=O)N)N)C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
D-Asparagine amide (C₄H₈N₂O₃) shares the core structure of asparagine but adopts the D-configuration at the alpha-carbon. The molecule comprises a four-carbon backbone with an amino group (-NH₂), a carboxylic acid group (-COOH), and a side-chain amide (-CONH₂). Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 132.12 g/mol | |
| Monoisotropic mass | 132.053492 Da | |
| Chemical formula | C₄H₈N₂O₃ | |
| IUPAC name | (2R)-2,4-diamino-4-oxobutanoic acid |
The stereochemistry of the alpha-carbon differentiates it from L-asparagine, influencing its metabolic pathways and biological activity .
Stereochemical Considerations
The D-configuration renders this compound resistant to proteolytic enzymes that typically target L-amino acids. This property allows it to accumulate in tissues where racemization occurs, such as the brain and eye lens . The amide group at position 4 participates in hydrogen bonding and stabilizes interactions with enzymes like asparagine synthetase .
Biosynthesis and Metabolic Pathways
Enzymatic Synthesis
D-Asparagine amide is synthesized via two primary routes:
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Racemization of L-Asparagine: Enzymes like aspartate racemase catalyze the conversion of L- to D-asparagine in organisms such as E. coli and mammals .
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De Novo Synthesis: Asparagine synthetase (ASNS) mediates the ATP-dependent transfer of an amide group from glutamine to aspartic acid, producing L-asparagine. Non-enzymatic racemization then yields the D-form under physiological conditions .
Catabolism and Interconversion
The compound undergoes deamidation via asparaginase, yielding D-aspartic acid and ammonia. This reaction is critical in nitrogen metabolism and pH regulation . In acidic environments, spontaneous cyclization forms succinimide intermediates, which hydrolyze into isoaspartyl residues—a hallmark of protein aging .
Biological Roles and Pharmacodynamics
Neurological Functions
D-Asparagine amide accumulates in the brain, where it modulates NMDA receptor activity. Studies suggest it enhances synaptic plasticity by competing with L-aspartate for receptor binding, thereby regulating calcium influx and neuronal signaling . Elevated levels are observed in neurodegenerative conditions, implicating it in pathologies like Alzheimer’s disease .
Metabolic Regulation
As a nitrogen carrier, the compound contributes to nucleotide and amino acid synthesis. In cancer cells, which often lack ASNS, exogenous D-asparagine amide becomes semi-essential, making it a potential target for metabolic therapies .
Research and Industrial Applications
Biochemical Research
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Protein Stability Studies: The compound’s propensity for racemization and deamidation makes it a model for studying protein degradation mechanisms .
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Enzyme Kinetics: Researchers use D-asparagine amide to probe the substrate specificity of asparaginase and related enzymes .
| Application | Mechanism | Status |
|---|---|---|
| Cancer Therapy | Depleting asparagine via asparaginase | Preclinical |
| Neuroprotection | Modulating NMDA receptor activity | Experimental |
Challenges and Future Directions
Analytical Detection
Accurate quantification of D-asparagine amide in biological matrices remains challenging due to its low abundance and similarity to L-isoforms. Advanced chiral chromatography and mass spectrometry methods are under development .
Synthetic Biology
Engineering microbial strains to overproduce D-asparagine amide could enable cost-effective production for research and therapeutic use. Recent advances in E. coli metabolic engineering show promise .
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